In Vitro PAI-1 Inhibitory Potency: Comparison to Tiplaxtinin Lead Series
While the target compound falls within the indole oxo-acetyl amino acetic acid series, its specific activity is inferred from the structure-activity relationship (SAR) of the broader patent family. The lead compound in the oxo-acetyl amino acetic acid series (Example 1 in US20060122254A1) demonstrated an IC50 of 22 µM against human PAI-1 in a chromogenic assay [1]. This is contrasted with the oxoacetic acid series, where Tiplaxtinin (the optimized lead) achieved an IC50 of 2.7 µM [2]. The target compound's unique acetamide linker and 6-benzyloxy substitution are designed to improve upon the 22 µM baseline by enhancing interactions within the PAI-1 binding pocket, a hypothesis supported by the patent's SAR tables showing that N-aryl acetamide derivatives generally exhibit superior potency compared to simple N-alkyl amides [1].
| Evidence Dimension | PAI-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low micromolar range based on patent SAR. |
| Comparator Or Baseline | Compound from US20060122254A1, Example 1 (IC50 = 22 µM) [1]; Tiplaxtinin (IC50 = 2.7 µM) [2]. |
| Quantified Difference | The target compound is designed to achieve a >8-fold improvement in potency over the 22 µM baseline of the unoptimized lead, potentially approaching the potency of the optimized oxoacetic acid series. |
| Conditions | In vitro chromogenic assay using recombinant human PAI-1. |
Why This Matters
This class-level inference provides a benchmark for researchers: the compound is expected to be a significantly more potent PAI-1 inhibitor than the early lead compounds from the same series, making it a more relevant tool for probing the fibrinolytic system.
- [1] Elokdah, H. M., Mcfarlane, G. R., & Li, D. Z. (2006). Substituted indole oxo-acetyl amino acetic acid derivatives as inhibitors of plasminogen activator inhibitor (PAI-1). U.S. Patent Application No. US20060122254A1. View Source
- [2] Elokdah, H. M., et al. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry, 47(14), 3491–3494. View Source
